molecular formula C9H5ClF4N2O2 B13433467 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]

3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]

Cat. No.: B13433467
M. Wt: 284.59 g/mol
InChI Key: LDMVMQNCZKQVOI-CQPUUCJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] is a hydrazone derivative characterized by a trifluoromethyl ketone moiety and a substituted phenylhydrazine group. Hydrazones are widely studied for their diverse applications, including corrosion inhibition (e.g., ) and pesticidal activity (e.g., ). The 4-chloro-2-fluoro-5-hydroxyphenyl substituent introduces halogenated and hydroxyl functionalities, which may affect solubility, hydrogen bonding, and bioactivity.

Properties

Molecular Formula

C9H5ClF4N2O2

Molecular Weight

284.59 g/mol

IUPAC Name

(3Z)-3-[(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazinylidene]-1,1,1-trifluoropropan-2-one

InChI

InChI=1S/C9H5ClF4N2O2/c10-4-1-5(11)6(2-7(4)17)16-15-3-8(18)9(12,13)14/h1-3,16-17H/b15-3-

InChI Key

LDMVMQNCZKQVOI-CQPUUCJISA-N

Isomeric SMILES

C1=C(C(=CC(=C1O)Cl)F)N/N=C\C(=O)C(F)(F)F

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)NN=CC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] typically involves the reaction of 3,3,3-trifluoro-2-oxopropanal with 2-(4-chloro-2-fluoro-5-hydroxyphenyl)hydrazine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and advanced analytical techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with target proteins or enzymes, leading to the modulation of their activity. The trifluoromethyl and hydrazone groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydramethylnon (Tetrahydro-5,5-dimethyl-2(1H)-pyrimidinone[3-[4-(trifluoromethyl)phenyl]-1-[2-[4-(trifluoromethyl)phenyl]ethenyl]-2-propenylidene]hydrazone)

  • Structure: Contains a pyrimidinone core, two trifluoromethylphenyl groups, and an ethenyl-propenylidene hydrazone chain () .
  • Applications: Registered as a pesticide (ISO name: Hydramethylnon), targeting ants and cockroaches via metabolic disruption .
  • Key Differences: Unlike the target compound, Hydramethylnon lacks a hydroxyl group and features a pyrimidinone ring instead of an oxopropanal backbone. Its dual trifluoromethyl groups enhance hydrophobicity, favoring pesticidal activity in non-polar environments.

1-(4-Isopropyl Phenyl)-2-(2,4-Dinitrophenyl) Hydrazone (HYD (iso))

  • Structure : Aromatic hydrazone with isopropyl and dinitrophenyl substituents ().
  • Applications : Corrosion inhibitor for carbon steel in HCl (96.32% efficiency at 5×10⁻³M), adhering via Langmuir adsorption and mixed physical/chemical interactions .
  • Key Differences : The target compound’s trifluoro and hydroxyl groups may alter adsorption mechanisms compared to HYD (iso)’s nitro and isopropyl groups. HYD (iso)’s planar dinitrophenyl moiety facilitates π-orbital interactions with metal surfaces, while the target’s hydroxyl group could promote hydrogen bonding with substrates.

1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone

  • Structure: Chloro-fluoro-hydroxyphenyl acetophenone derivative ().
  • Key Differences: The acetophenone backbone lacks the hydrazone functionality and trifluoro group of the target compound. The hydroxyl group at position 2 (vs. position 5 in the target) may reduce steric hindrance, affecting reactivity in substitution reactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Applications Notable Properties
Target Hydrazone Oxopropanal hydrazone 4-Cl-2-F-5-OH-phenyl, CF₃ Not specified Enhanced stability (CF₃), potential H-bonding (OH)
Hydramethylnon Pyrimidinone hydrazone Dual 4-CF₃-phenyl, ethenyl-propenylidene Pesticide Hydrophobic, metabolic disruptor
HYD (iso) Aromatic hydrazone 4-Isopropyl, 2,4-dinitrophenyl Corrosion inhibitor Planar adsorption, 96.32% efficiency
1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone Acetophenone 3-Cl-4-F-2-OH-phenyl Synthesis intermediate Steric flexibility, no hydrazone group

Research Findings and Mechanistic Insights

  • Hydroxyl vs. Nitro Substituents : The target’s hydroxyl group (unlike HYD (iso)’s nitro groups) may reduce corrosion inhibition efficiency in acidic environments but improve solubility in polar solvents .
  • Hydrazone Adsorption: Hydrazones like HYD (iso) adsorb via Langmuir models, suggesting monolayer formation. The target’s hydroxyl group could enable additional hydrogen bonding with substrates, altering adsorption kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.